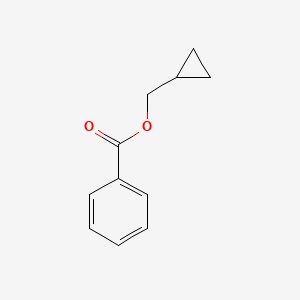
Cyclopropylmethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of cyclopropylmethanol with benzoic acid. This compound is characterized by the presence of a cyclopropyl group attached to a methyl group, which is further connected to a benzoate moiety. The unique structure of this compound imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl benzoate typically involves the esterification reaction between cyclopropylmethanol and benzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The general reaction scheme is as follows:
Cyclopropylmethanol+Benzoic AcidAcid CatalystCyclopropylmethyl Benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in fixed-bed reactors can enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropylmethyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclopropylmethanol and benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclopropylmethanol and benzoic acid.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopropylmethyl benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of cyclopropylmethyl benzoate is largely dependent on its chemical structure and the specific context in which it is used. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can impart unique steric and electronic effects, influencing the compound’s reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Cyclopropylmethyl benzoate can be compared with other esters such as:
Methyl benzoate: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Cyclopropylmethyl acetate: Contains an acetate group instead of a benzoate group, leading to variations in its chemical behavior and applications.
Cyclopropylmethyl formate: Another ester with a formate group, exhibiting distinct reactivity compared to this compound.
The uniqueness of this compound lies in the presence of both the cyclopropyl and benzoate groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
cyclopropylmethyl benzoate |
InChI |
InChI=1S/C11H12O2/c12-11(13-8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Clé InChI |
JTHAROHXNNFUDV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


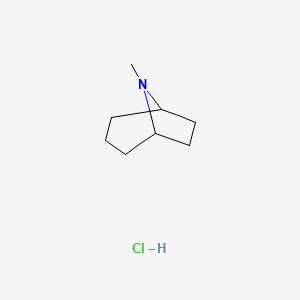
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
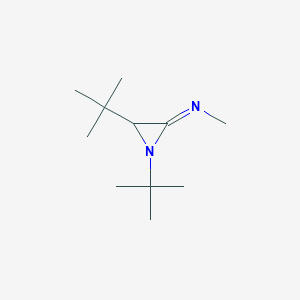



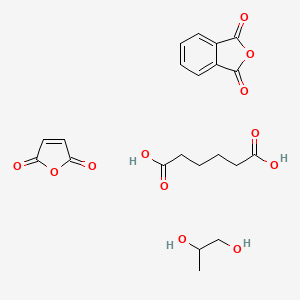


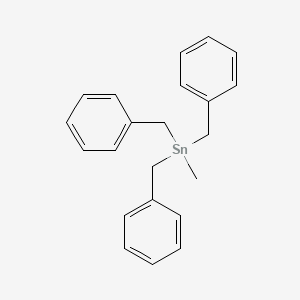
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
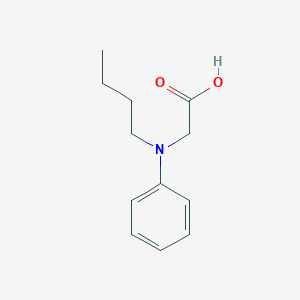
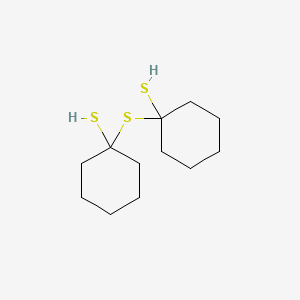
![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)
